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molecular formula C9H20NO2Cl B194635 3-(Methyl(pentyl)amino)propanoic acid hydrochloride CAS No. 625120-81-2

3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Cat. No. B194635
M. Wt: 209.71 g/mol
InChI Key: YDWXRULMHQZBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696183B2

Procedure details

3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride (100 g) was suspended in toluene (300 mL) and polyethylene glycol 400 (120 mL). Phosphorous acid (43.01 g 1.1 eq.) was added to the mixture. The mixture was warmed and phosphorous trichloride (98.22 g, 1.5 eq.) was added at a rate such that the temperature remained below 60° C. The mixture was stirred for 10 hours at 55-60° C. whereupon it was quenched by adding water (450 mL). The water addition was controlled to maintain a reaction temperature below 70° C. The layers were separated and the aqueous layer was refluxed for 6 hours. The mixture was cooled to 40-45° C. to provide Ibandronic acid in solution and the pH was adjusted to 4.3-4.5 using 50% aqueous sodium hydroxide. Propylene glycol (150 mL) was then added to the reaction mixture at 60-65° C. and stirred for 4-5 hours. The mixture was cooled to 20-25° C. over a period of 2-3 hours and then for 3-4 hours at 0-5° C., filtered, washed with acetone (2×150 mL) and dried in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43.01 g
Type
reactant
Reaction Step Two
Quantity
98.22 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
polyethylene glycol 400
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:9][CH2:10][C:11]([OH:13])=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[P:14]([OH:17])([OH:16])[OH:15].P(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][N:3]([CH2:9][CH2:10][C:11]([P:14]([OH:17])([OH:16])=[O:15])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.CN(CCCCC)CCC(=O)O
Step Two
Name
Quantity
43.01 g
Type
reactant
Smiles
P(O)(O)O
Step Three
Name
Quantity
98.22 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
polyethylene glycol 400
Quantity
120 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 hours at 55-60° C. whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
CUSTOM
Type
CUSTOM
Details
remained below 60° C
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding water (450 mL)
ADDITION
Type
ADDITION
Details
The water addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature below 70° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 40-45° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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